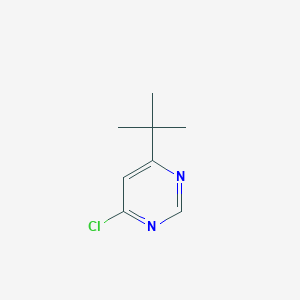

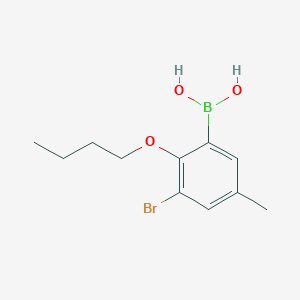

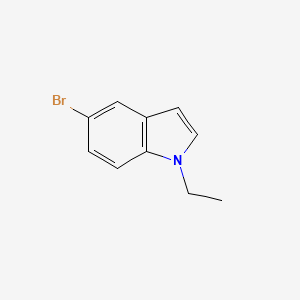

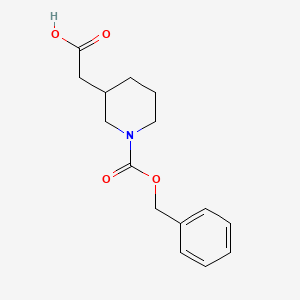

![molecular formula C11H16N2O2 B1275892 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid CAS No. 282524-80-5](/img/structure/B1275892.png)

3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid” is a tertiary amino compound and a beta-amino acid . It is functionally related to N-methyl-beta-alanine . The molecular formula is C11H15NO2 .

Synthesis Analysis

The synthesis of “3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid” can be achieved from 3-[4-(dimethylamino)phenyl]propanenitrile .Molecular Structure Analysis

The molecular weight of “3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid” is 193.24 g/mol . The InChI code is InChI=1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) . The Canonical SMILES string is CN©C1=CC=C(C=C1)CCC(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid” include a molecular weight of 193.24 g/mol , a topological polar surface area of 40.5 Ų , and a complexity of 184 .科学的研究の応用

Antibacterial Activity

This compound has been synthesized and characterized for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit activity against multidrug-resistant bacterial strains, which is crucial in the fight against antibiotic resistance .

Antifungal Applications

Derivatives of 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid have shown promising results as antifungal agents. They have been tested against drug-resistant Candida species, including Candida auris , with minimum inhibitory concentrations indicating substantial effectiveness .

Acetylcholinesterase Inhibition

The compound has been studied for its acetylcholinesterase inhibition activity, which is significant for treatments targeting neurodegenerative diseases like Alzheimer’s. The inhibition activity suggests potential therapeutic applications .

Anticancer Potential

Coumarin derivatives, related to 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid , have been explored for their anticancer properties. They are used in photochemotherapy and therapeutic applications for cancer treatment, showing promise in prostate cancer, renal cell carcinoma, and leukemia .

DNA Interaction Studies

The fluorescence properties of this compound have been utilized in DNA interaction studies. It has been tested as a novel DNA fluorescent stain, which could be significant for genetic research and diagnostics .

Spectral Characterization

The spectral properties of this compound have been extensively characterized, providing valuable information for further chemical analysis and research. This includes understanding its behavior in various solvents and its electronic absorption and emission spectra .

Enzyme Interaction

Research has been conducted on the interaction of this compound with various enzymes, which is essential for developing targeted therapies for a range of diseases. This includes studying the compound’s effect on enzyme activity and stability .

Pharmaceutical Formulation

The compound’s properties are being investigated for pharmaceutical formulation, particularly in creating more effective and targeted drug delivery systems. This research is vital for improving the efficacy of medications .

特性

IUPAC Name |

3-amino-3-[4-(dimethylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJCAMOGCHOAOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406172 |

Source

|

| Record name | 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282524-80-5 |

Source

|

| Record name | β-Amino-4-(dimethylamino)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

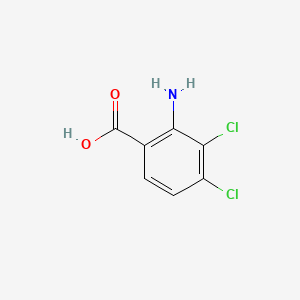

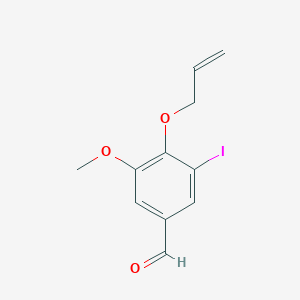

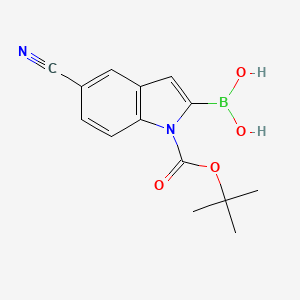

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)